molecular formula C9H15F3N2O3 B2982720 Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate CAS No. 1231755-15-9

Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate

Cat. No.: B2982720
CAS No.: 1231755-15-9
M. Wt: 256.225
InChI Key: ZBMUNGIIVQNAFS-UHFFFAOYSA-N
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Description

Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate is a chemical compound with the molecular formula C9H15F3N2O3 and a molecular weight of 256.22 g/mol. This compound is characterized by its trifluoroethyl group and carbamate functionality, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate has a wide range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Employed in biochemical studies to understand enzyme mechanisms and interactions.

  • Medicine: Investigated for its potential therapeutic properties in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's stability and reactivity, while the carbamate group plays a crucial role in its biological activity.

Comparison with Similar Compounds

Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Tert-butyl carbamate: Lacks the trifluoroethyl group, resulting in different reactivity and stability.

  • 2,2,2-trifluoroethylamine: Does not contain the carbamate functionality, leading to distinct chemical properties.

Properties

IUPAC Name

tert-butyl N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O3/c1-8(2,3)17-7(16)13-4-6(15)14-5-9(10,11)12/h4-5H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMUNGIIVQNAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

DIPEA (15 ml) is added to a solution of N-(tert-butoxycarbonyl)glycine (5.0 g), PYBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate, 16.3 g) and 2,2,2-trifluorethylamine (2.47 ml) in dichloromethane (48 ml). After 24 hours at room temperature, the reaction is quenched with water and extracted three times with dichloromethane. The combined organic phases are washed with HCl (2M), Na2CO3 (1M) and a saturated aqueous solution of NaCl, dried over MgSO4 and concentrated in vacuo. The crude product is purified by column chromatography (450 g) eluting with a mixture of ethyl acetate and hexane (2:3 to 3:2) to yield [(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester (3.89 g).
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
2.47 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One

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